Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate
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Overview
Description
Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate is a compound that belongs to the class of benzoate esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, an ethyl ester, and a fluorine atom on the benzene ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate typically involves multiple steps:
Formation of the Boc-protected amino group: This is achieved by reacting 2-(Boc-amino)ethyl bromide with an appropriate base under anhydrous conditions.
Introduction of the fluorine atom: This can be done through electrophilic fluorination reactions using reagents such as Selectfluor.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, facilitated by palladium catalysts.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Reduction: Lithium aluminum hydride (LiAlH4) is used for ester reduction.
Coupling: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling.
Major Products Formed
Deprotection: Yields the free amine.
Reduction: Produces the corresponding alcohol.
Coupling: Forms new carbon-carbon bonds, leading to various substituted benzoates.
Scientific Research Applications
Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Employed in the study of enzyme-substrate interactions and protein modifications.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate is primarily related to its ability to undergo deprotection and subsequent reactions. The Boc-protected amino group can be deprotected to yield a free amine, which can then interact with various molecular targets. The fluorine atom on the benzene ring can influence the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
2-(Boc-amino)ethyl bromide: Used for introducing Boc-protected amino groups.
(2-Boc-amino)ethyl methacrylate: Utilized in polymer synthesis.
2-(2-Boc-amino)ethoxy ethanol: Another Boc-protected compound with similar reactivity.
Uniqueness
Ethyl 2-[2-(Boc-amino)ethyl]-4-fluorobenzoate is unique due to the presence of both a Boc-protected amino group and a fluorine atom on the benzene ring. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C16H22FNO4 |
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Molecular Weight |
311.35 g/mol |
IUPAC Name |
ethyl 4-fluoro-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoate |
InChI |
InChI=1S/C16H22FNO4/c1-5-21-14(19)13-7-6-12(17)10-11(13)8-9-18-15(20)22-16(2,3)4/h6-7,10H,5,8-9H2,1-4H3,(H,18,20) |
InChI Key |
IKKJHNCPBGOVGT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)F)CCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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